3-Bromo-6-(tetrahydro-2H-pyran-4-yl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile is a chemical compound that features a bromine atom, a tetrahydro-2H-pyran ring, and a pyridinecarbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile typically involves the reaction of a brominated pyridine derivative with a tetrahydro-2H-pyran precursor. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The tetrahydro-2H-pyran ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinecarbonitrile derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridinecarbonitrile group can interact with enzymes and receptors, potentially modulating their activity. The tetrahydro-2H-pyran ring can also influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a carbonitrile group.
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridazine: Similar structure but with a pyridazine ring instead of a pyridinecarbonitrile group.
Uniqueness
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromine atom, tetrahydro-2H-pyran ring, and pyridinecarbonitrile group makes it a versatile compound for various synthetic and research purposes.
Eigenschaften
Molekularformel |
C11H11BrN2O |
---|---|
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
3-bromo-6-(oxan-4-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H11BrN2O/c12-9-1-2-10(14-11(9)7-13)8-3-5-15-6-4-8/h1-2,8H,3-6H2 |
InChI-Schlüssel |
MYMLFXWQVLLJTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=NC(=C(C=C2)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.